(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS No.: 1705101-35-4
Cat. No.: VC4277770
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705101-35-4 |
|---|---|
| Molecular Formula | C13H16N4O2S |
| Molecular Weight | 292.36 |
| IUPAC Name | [7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C13H16N4O2S/c1-16-9-10(14-15-16)13(18)17-5-4-12(20-8-6-17)11-3-2-7-19-11/h2-3,7,9,12H,4-6,8H2,1H3 |
| Standard InChI Key | KKSOUMUGPSWCRO-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Introduction
Synthesis
The synthesis of this compound involves multi-step organic reactions that integrate the furan, thiazepane, and triazole moieties. Below are the general steps typically used:
Formation of the Furan Ring
The furan ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazepane Ring
This step often involves:
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Reaction of a suitable amine with a thiol or thioester.
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Cyclization to form the seven-membered thiazepane ring.
The triazole moiety is typically introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This reaction provides high specificity and yields.
Coupling of Intermediates
The final coupling step involves linking the furan-thiazepane intermediate with the triazole group through a carbonyl bridge (-C=O). This step may require activation agents such as carbodiimides to facilitate the reaction.
Biological Activity
Compounds containing furan, thiazepane, and triazole rings have been extensively studied for their diverse biological activities. The potential pharmacological properties of this compound include:
Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial effects against bacterial and fungal strains due to their ability to disrupt microbial cell membranes or inhibit enzymatic pathways.
Anticancer Potential
Thiazepane derivatives are known for their anticancer properties, often acting by inducing apoptosis or arresting the cell cycle in cancer cells.
Anti-inflammatory Effects
Triazole-containing compounds have shown promise in modulating inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX).
Mechanism of Action
The mechanism of action for this compound likely involves:
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Enzyme Inhibition: Interaction with key enzymes in metabolic or signaling pathways.
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Receptor Binding: Modulation of cellular responses through binding to specific receptors.
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Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in target cells.
Applications in Medicinal Chemistry
This compound's unique structural features make it a promising candidate for drug development in several therapeutic areas:
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Antimicrobial Agents: Potential use against resistant bacterial strains.
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Anticancer Drugs: Development as a chemotherapeutic agent targeting specific cancer types.
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Anti-inflammatory Therapies: Treatment for chronic inflammatory diseases like arthritis.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reported Activities |
|---|---|---|---|
| (7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | C₁₀H₁₁NOS | ~197 | Antimicrobial |
| (7-(furan-2-yl)-1,4-thiazepan-4-yl)(triazol)methanone | C₁₁H₁₃N₃O₂S | ~251 | Antimicrobial, anticancer |
| Triazole-linked derivatives | Variable | Variable | Broad-spectrum antibacterial activity |
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